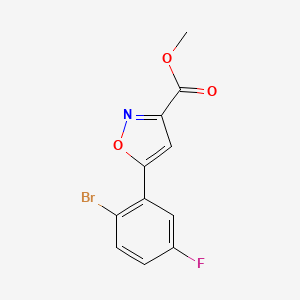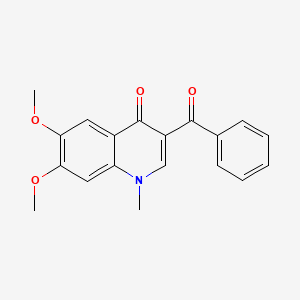
Cyclopentylmethyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentylmethyl dihydrogen phosphate is an organophosphorus compound characterized by the presence of a cyclopentylmethyl group attached to a dihydrogen phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentylmethyl dihydrogen phosphate can be synthesized through the reaction of cyclopentylmethyl alcohol with phosphoric acid. The reaction typically involves the esterification of the alcohol with the acid under controlled conditions. The process can be represented as follows:
[ \text{Cyclopentylmethyl alcohol} + \text{Phosphoric acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a batch reactor, where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentylmethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylmethyl phosphate.
Reduction: Reduction reactions can convert the compound to cyclopentylmethyl phosphite.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Cyclopentylmethyl phosphate.
Reduction: Cyclopentylmethyl phosphite.
Substitution: Various substituted cyclopentylmethyl phosphates.
Applications De Recherche Scientifique
Cyclopentylmethyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorous-containing compounds.
Biology: The compound can be used in studies involving phosphorylation processes and enzyme interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopentylmethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphate group to target molecules. This process can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Cyclopentylmethyl phosphate
- Cyclopentylmethyl phosphite
- Cyclopentylmethyl phosphonate
Comparison: Cyclopentylmethyl dihydrogen phosphate is unique due to its specific structure and reactivity. Compared to cyclopentylmethyl phosphate, it has an additional hydrogen atom, making it more reactive in certain chemical reactions. Cyclopentylmethyl phosphite and phosphonate differ in their oxidation states and reactivity, with phosphite being more prone to oxidation and phosphonate being more stable.
This compound stands out for its versatility in various applications, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C6H13O4P |
|---|---|
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
cyclopentylmethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O4P/c7-11(8,9)10-5-6-3-1-2-4-6/h6H,1-5H2,(H2,7,8,9) |
Clé InChI |
VWVCQDZOZNEYNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


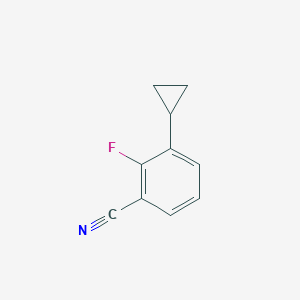
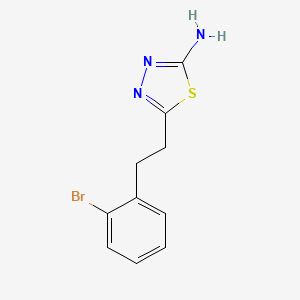


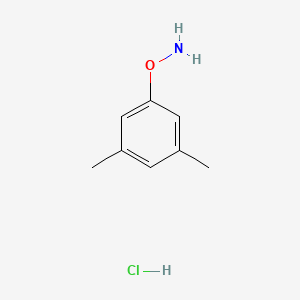
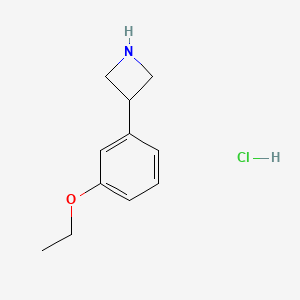


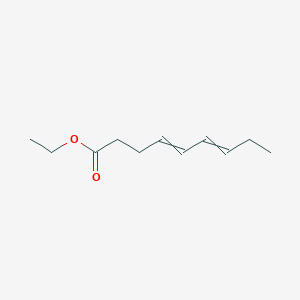

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)

